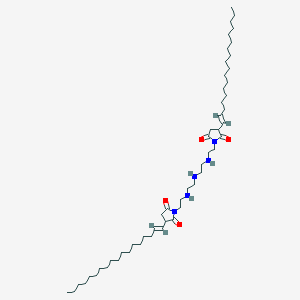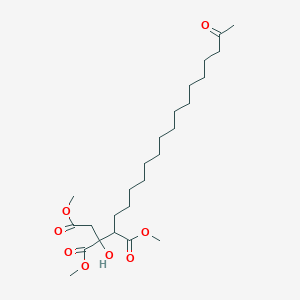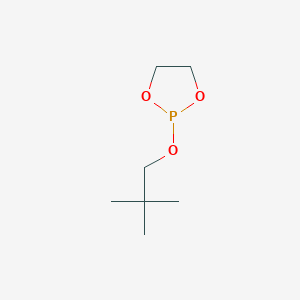
Furo(3,4-b)pyridine-3-carboxylic acid, 5,7-dihydro-2-methyl-4-(3-nitrophenyl)-5-oxo-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Furo(3,4-b)pyridine-3-carboxylic acid, 5,7-dihydro-2-methyl-4-(3-nitrophenyl)-5-oxo-, methyl ester is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a furo-pyridine core, which is a fused ring system combining furan and pyridine rings, with various functional groups attached.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Furo(3,4-b)pyridine-3-carboxylic acid, 5,7-dihydro-2-methyl-4-(3-nitrophenyl)-5-oxo-, methyl ester typically involves multi-step organic reactions. The process may start with the formation of the furo-pyridine core, followed by the introduction of the carboxylic acid, nitrophenyl, and methyl ester groups. Common reagents used in these reactions include nitrating agents, esterification reagents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the furan ring.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Various substitution reactions can occur, especially at the aromatic ring, where electrophilic or nucleophilic substitution can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated derivatives, alkylated or acylated products.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of this compound would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The presence of the nitrophenyl group suggests potential interactions with proteins or nucleic acids, while the furo-pyridine core may facilitate binding to specific sites within the target molecules.
相似化合物的比较
Similar Compounds
Furo(3,4-b)pyridine derivatives: Compounds with similar core structures but different functional groups.
Nitrophenyl esters: Compounds with nitrophenyl groups and ester functionalities.
Heterocyclic carboxylic acids: Compounds with similar ring structures and carboxylic acid groups.
Uniqueness
The uniqueness of Furo(3,4-b)pyridine-3-carboxylic acid, 5,7-dihydro-2-methyl-4-(3-nitrophenyl)-5-oxo-, methyl ester lies in its specific combination of functional groups and ring structure, which may confer unique chemical and biological properties not found in other similar compounds.
属性
CAS 编号 |
64603-74-3 |
|---|---|
分子式 |
C16H12N2O6 |
分子量 |
328.28 g/mol |
IUPAC 名称 |
methyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C16H12N2O6/c1-8-12(15(19)23-2)13(14-11(17-8)7-24-16(14)20)9-4-3-5-10(6-9)18(21)22/h3-6H,7H2,1-2H3 |
InChI 键 |
UNUPIHCTFMPTBT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C2C(=N1)COC2=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


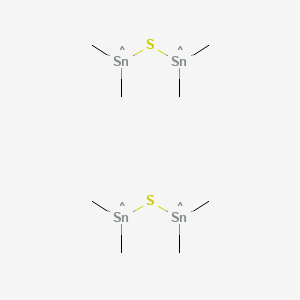
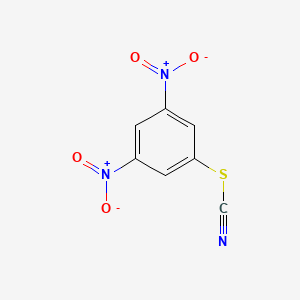

![[Dec-9-ynoxy(diphenyl)methyl]benzene](/img/structure/B14490654.png)

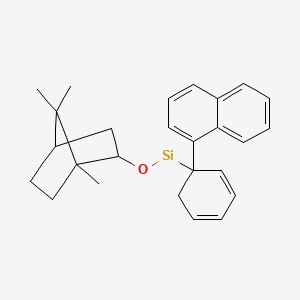
![1-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-4-hexylpiperazine](/img/structure/B14490666.png)
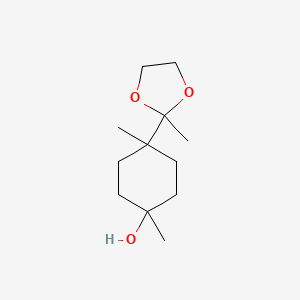
![2,2-Dichloro-2a,5,8,8a-tetrahydrocyclobuta[a]azulen-1(2H)-one](/img/structure/B14490672.png)
